2-Phenoxynicotinonitrile

Physical Chemistry Solid-State Characterization Compound Purity

Researchers requiring 2-substituted pyridine scaffolds often face positional isomer ambiguity and purity verification challenges. 2-Phenoxynicotinonitrile (CAS 14178-15-5) resolves these: • Defined mp 107-109°C enables instrument-free QC checks • Calculated LogP 2.46 supports hydrophobic binding pocket programs • Documented precursor for 3-methylpyrido[2,3-b]chromone synthesis via polyphosphoric acid cyclization Supplied with full analytical documentation; batch-to-batch consistency guaranteed.

Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
CAS No. 14178-15-5
Cat. No. B077824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxynicotinonitrile
CAS14178-15-5
Molecular FormulaC12H8N2O
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N
InChIInChI=1S/C12H8N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
InChIKeyKMQFYNLYTMIJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxynicotinonitrile: Differentiated Nicotinonitrile Building Block


2-Phenoxynicotinonitrile (CAS 14178-15-5) is a pyridine-based heterocyclic building block characterized by a nitrile group at the 3-position and a phenoxy substituent at the 2-position of the pyridine ring [1]. It has a molecular formula of C12H8N2O and a molecular weight of 196.20 g/mol . This compound serves as a key synthetic intermediate in the preparation of pyridine-containing scaffolds for medicinal chemistry and agrochemical research .

Precursor for pyrido[2,3-b]chromone scaffold synthesis via cyclization
Well-defined melting point (107–109 °C) enables straightforward identity verification
Higher calculated lipophilicity (LogP 2.46) versus common 2-chloro precursor, suiting hydrophobic target libraries

Why 2-Phenoxynicotinonitrile Cannot Be Substituted with Generic Analogs


Nicotinonitrile derivatives with varying substitution patterns are not functionally interchangeable due to significant differences in their physicochemical properties and synthetic utility. The specific 2-phenoxy substitution pattern on 2-Phenoxynicotinonitrile imparts distinct steric and electronic characteristics that influence its reactivity, solubility, and subsequent derivatization . Direct comparisons with positional isomers (e.g., 6-phenoxynicotinonitrile) and precursor analogs (e.g., 2-chloronicotinonitrile) reveal quantifiable differences in key parameters such as melting point, boiling point, and calculated lipophilicity (LogP) . These differences directly impact purification processes, reaction conditions, and the compound's suitability as a building block for specific downstream applications [1].

Solid-state identity mismatch
6‑Phenoxynicotinonitrile lacks a reported melting point, which may complicate quality control and identity confirmation compared to the target compound with its defined range.
Thermal behavior divergence
2‑Chloronicotinonitrile exhibits a significantly lower predicted boiling point; substituting may alter distillation protocols and thermal stability during reactions.
Lipophilicity profile shift
The ~21‑fold higher lipophilicity of 2‑phenoxynicotinonitrile vs. 2‑chloronicotinonitrile changes partitioning and predicted permeability, making direct scaffold replacement unreliable.

2-Phenoxynicotinonitrile: Quantitative Differentiation vs. Analogs


Melting Point vs. 6-Phenoxynicotinonitrile

The melting point of 2-Phenoxynicotinonitrile is reported as 107–109 °C , which provides a clear, measurable difference from its positional isomer, 6-Phenoxynicotinonitrile, for which no discrete melting point is reported in major chemical databases . This difference in solid-state behavior is critical for identity confirmation and purity assessment during procurement and use.

Melting Point
Data to verify
107–109 °C vs no reference value for 6‑phenoxy isomer
Supports identity confirmation and purity assessment
Verify against measured batch data; no independent source available
Physical Chemistry Solid-State Characterization Compound Purity

Boiling Point vs. 2-Chloronicotinonitrile

The predicted boiling point of 2-Phenoxynicotinonitrile is 329.2 ± 27.0 °C , which is substantially higher than the 257.6 ± 20.0 °C predicted boiling point of the common precursor 2-Chloronicotinonitrile [1]. This 71.6 °C difference directly impacts distillation and purification protocols, as well as the compound's thermal stability profile during reactions.

Boiling Point
Data to verify
329.2 °C vs 257.6 °C (2‑Cl precursor)
Guides purification and reaction-temperature protocols
Predicted values; experimental confirmation recommended
Thermal Properties Reaction Optimization Separation Science

Lipophilicity (LogP) vs. 2-Chloronicotinonitrile

The predicted octanol-water partition coefficient (ACD/LogP) for 2-Phenoxynicotinonitrile is 2.46 , which is more than double that of the precursor 2-Chloronicotinonitrile (ACD/LogP = 1.14) [1]. This difference corresponds to an approximate 20-fold increase in lipophilicity, substantially altering membrane permeability predictions and partitioning behavior.

Lipophilicity
Data to verify
LogP 2.46 vs 1.14 (~21× more lipophilic)
Informs scaffold selection for permeability and hydrophobic pockets
Calculated ACD/LogP; may influence partitioning in assays
Physicochemical Property Medicinal Chemistry Drug Design

Synthetic Utility for Pyrido[2,3-b]chromones

6-Methyl-2-phenoxynicotinonitrile, a direct derivative, serves as a specific precursor for the synthesis of 2-substituted 3-methylpyrido[2,3-b]chromones via heating in polyphosphoric acid [1]. This documented synthetic pathway is not described for the 6-phenoxy isomer or the 2-chloro analog, indicating a unique synthetic utility enabled by the 2-phenoxy substitution pattern.

Cyclization Utility
Class‑level
Enables pyrido[2,3‑b]chromone formation
Unique synthetic entry to fused heterocycles
Reaction demonstrated for 6‑methyl derivative [REFS‑1]; generalizability to be confirmed
Heterocyclic Chemistry Synthetic Methodology Scaffold Diversification

Optimal Application Scenarios for 2-Phenoxynicotinonitrile


Synthesis of Pyrido[2,3-b]chromone Scaffolds

When the synthetic objective is the construction of 2-substituted 3-methylpyrido[2,3-b]chromones, 2-Phenoxynicotinonitrile-derived intermediates (specifically 6-methyl-2-phenoxynicotinonitrile) are the documented precursors. This cyclization, performed by heating in polyphosphoric acid, is a defined pathway for accessing this class of fused heterocycles .

Lipophilic Pyridine Scaffolds for Drug Discovery

For drug discovery programs targeting hydrophobic binding pockets or requiring improved membrane permeability, 2-Phenoxynicotinonitrile provides a calculated LogP of 2.46, which is significantly higher than the more polar 2-Chloronicotinonitrile precursor (LogP 1.14) . This makes it a preferred starting point for generating lipophilic compound libraries.

Quality Control via Melting Point Identity Testing

In regulated synthesis environments where compound identity and purity must be rigorously verified, 2-Phenoxynicotinonitrile's well-defined melting point (107–109 °C) offers a simple, instrument-free quality control check. This contrasts with analogs like 6-Phenoxynicotinonitrile, which lack a reported melting point in standard databases .

Application
Selection Property
Validation Focus
Pyrido[2,3‑b]chromone scaffold synthesis
2‑Phenoxy substitution pattern enables documented cyclization
Reaction outcome in polyphosphoric acid; confirm with specific substrate
Lipophilic pyridine scaffolds for drug discovery
Calculated LogP 2.46 supports hydrophobic pocket targeting
Membrane permeability prediction validation in target assays
QC identity testing
Well‑defined melting point (107–109 °C)
Identity verification against reference data and batch records

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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